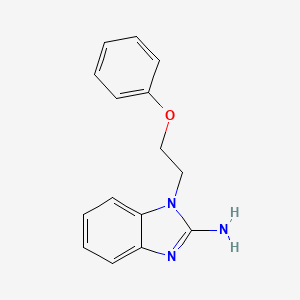

1-(2-Phenoxyethyl)benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Phenoxyethyl)benzimidazol-2-amine is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1-(2-Phenoxyethyl)benzimidazol-2-amine is a compound that has gained attention in various scientific research applications, particularly in medicinal chemistry, pharmacology, and material science. This article aims to provide a comprehensive overview of its applications, supported by detailed data tables and documented case studies.

Structure

This compound consists of a benzimidazole core substituted with a phenoxyethyl group and an amine functional group. Its molecular formula is C_{16}H_{17}N_{3}O, and it has a molecular weight of approximately 273.33 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in several areas:

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| HT-29 (Colon Cancer) | 12.7 | Cell cycle arrest |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition of bacterial growth, making it a candidate for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neurological Research

This compound has been explored for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotective Mechanism

The neuroprotective effects are attributed to the compound's ability to modulate signaling pathways involved in neuronal survival, including the PI3K/Akt pathway.

Material Science

In addition to its biological applications, this compound is being investigated for its role in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as an emissive layer in OLED devices.

Optoelectronic Properties

The photoluminescence studies reveal that the compound exhibits strong emission properties when incorporated into polymer matrices, enhancing the efficiency of light emission.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory demonstrated that this compound exhibited notable antibacterial activity against clinical isolates of Staphylococcus aureus. The study highlighted its potential as a new class of antimicrobial agents .

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of this compound showed that it could reduce neuronal cell death induced by oxidative stress in vitro. The findings suggest that this compound may offer therapeutic avenues for treating neurodegenerative diseases .

Analyse Des Réactions Chimiques

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

-

Conditions : Aqueous acidic or basic environments.

-

Outcome : Formation of oxidized derivatives (e.g., quinones) via ring-opening or functional group modification.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Conditions : Ethanol or THF, reflux.

-

Outcome : Reduction of nitro groups to amines or deoxygenation of carbonyls .

Alkylation

-

Reagents : Alkyl halides (e.g., methyl, heptyl bromide).

-

Conditions : Polar aprotic solvents (DMF), reflux.

-

Outcome : Introduction of alkyl chains at the N-position, improving lipophilicity and membrane permeability .

Substitution

-

Reagents : Phenoxyethyl bromide, alkylating agents.

-

Conditions : Basic conditions (K₂CO₃), DMF, reflux.

-

Outcome : Replacement of hydrogens with phenoxyethyl or alkyl groups, altering electronic and steric properties .

Nucleophilic Substitution

The benzimidazol-2-amine acts as a nucleophile, attacking phenoxyethyl bromide to form a new carbon-nitrogen bond. This step is facilitated by deprotonation of the amine under basic conditions .

Alkylation Effects

Longer alkyl chains (e.g., heptyl) enhance hydrophobicity, improving interactions with lipid membranes and biological targets (e.g., enzymes). This is evident in compound 2g (heptyl derivative), which showed superior antiproliferative activity (IC₅₀ = 16.38 μM) compared to shorter chains .

Molecular Interactions

Docking studies reveal that alkylated derivatives form hydrophobic interactions with targets like dihydrofolate reductase (DHFR), disrupting enzyme function .

Product Analysis

Propriétés

Formule moléculaire |

C15H15N3O |

|---|---|

Poids moléculaire |

253.3 g/mol |

Nom IUPAC |

1-(2-phenoxyethyl)benzimidazol-2-amine |

InChI |

InChI=1S/C15H15N3O/c16-15-17-13-8-4-5-9-14(13)18(15)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |

Clé InChI |

LNZRCKYWSUBHGZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N |

SMILES canonique |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.